molecular formula C13H24N2O3 B2631668 6-[(cyclohexylcarbamoyl)amino]hexanoic acid CAS No. 479413-50-8

6-[(cyclohexylcarbamoyl)amino]hexanoic acid

Cat. No.: B2631668
CAS No.: 479413-50-8
M. Wt: 256.34 g/mol
InChI Key: KFTVEPYSUSWBRD-UHFFFAOYSA-N
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Description

6-[(Cyclohexylcarbamoyl)amino]hexanoic acid is a hexanoic acid derivative featuring a cyclohexylcarbamoyl (NHCO-cyclohexyl) substituent at the 6-position of the carbon chain. Its IUPAC name follows the nomenclature rules for carbamoyl derivatives of carboxylic acids, where the cyclohexyl group is attached to the carbamoyl moiety . The compound’s structure combines a hydrophobic cyclohexyl group with a polar carboxylic acid terminus, conferring unique physicochemical properties.

Properties

IUPAC Name

6-(cyclohexylcarbamoylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c16-12(17)9-5-2-6-10-14-13(18)15-11-7-3-1-4-8-11/h11H,1-10H2,(H,16,17)(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTVEPYSUSWBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479413-50-8
Record name 6-(Cyclohexylcarbamoylamino)hexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479413508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(CYCLOHEXYLCARBAMOYLAMINO)HEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCV85A2H3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of 6-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}HEXANOIC ACID typically involves the reaction of cyclohexylamine with hexanoic acid. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve more efficient catalytic processes to optimize yield and purity .

Chemical Reactions Analysis

6-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}HEXANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the amide nitrogen or the carboxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

A. Medicinal Chemistry

6-[(Cyclohexylcarbamoyl)amino]hexanoic acid has been investigated for its potential therapeutic applications, particularly as an enzyme inhibitor. Its mechanism of action involves interaction with specific molecular targets, such as bifunctional epoxide hydrolase 2, which can inhibit enzymatic activity leading to various biological effects.

Case Study: Enzyme Inhibition

  • Objective : To evaluate the inhibitory effects of the compound on specific enzymes.
  • Findings : The compound demonstrated significant inhibition of enzymes critical in metabolic pathways, suggesting potential for drug development.

B. Peptide Synthesis

The compound serves as a crucial building block in the synthesis of peptides. Its incorporation into peptide chains enhances hydrophobicity and stability, making it valuable in producing biologically active peptides.

Case Study: Optimization of Peptide Synthesis

  • Methodology : Solid-phase peptide synthesis was optimized using derivatives of this compound.
  • Results : Increased yields and purity of synthesized peptides were observed compared to traditional methods, highlighting its effectiveness as a protective group during synthesis .

C. Industrial Applications

In addition to its role in medicinal chemistry and peptide synthesis, this compound is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing more complex molecules. Its hydrophobic characteristics make it suitable for applications requiring enhanced solubility and stability .

Comparative Applications Table

Application AreaDescriptionReferences
Medicinal Chemistry Potential enzyme inhibitor; interaction with bifunctional epoxide hydrolase 2
Peptide Synthesis Enhances hydrophobicity and stability; used as a protective group
Industrial Chemistry Intermediate for specialty chemicals; improves solubility

Mechanism of Action

The mechanism of action of 6-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}HEXANOIC ACID involves its interaction with specific molecular targets, such as bifunctional epoxide hydrolase 2. This interaction can inhibit the enzyme’s activity, leading to various biological effects. The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 6-[(cyclohexylcarbamoyl)amino]hexanoic acid with structurally related hexanoic acid derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cyclohexylcarbamoyl amino C₁₃H₂₃N₂O₃ 255.34 Hydrophobic; potential enzyme inhibition or surfactant applications due to bulky cyclohexyl group .
6-(Boc-amino)hexanoic acid tert-Butoxycarbonyl amino C₁₁H₂₁NO₄ 231.29 Used as a protected intermediate in peptide synthesis; enhances solubility in organic solvents.
6-[(4-Chlorobenzoyl)amino]hexanoic acid 4-Chlorobenzoyl amino C₁₃H₁₆ClNO₃ 269.72 Bioactive scaffold; synthesized via acylation for drug discovery.
6-[(Methylsulfonyl)amino]hexanoic acid Methylsulfonyl amino C₇H₁₅NO₄S 209.26 Sulfonamide group improves metabolic stability; used in probe molecules.
6-[(6-Aminohexanoyl)amino]hexanoic acid 6-Aminohexanoyl amino C₁₂H₂₅N₃O₃ 259.35 Dimeric structure; potential crosslinking agent in polymer chemistry.

Research Findings and Limitations

  • Synthetic Challenges: Unlike tertiary amino esters (), carbamoyl derivatives require precise control of reaction conditions to avoid over-alkylation or hydrolysis.
  • Biological Data Gaps: While in vitro studies of related carboxamides exist (), specific data on this compound’s pharmacokinetics or toxicity are absent.
  • Contradictions: emphasizes alkylation with ethyl 6-bromohexanoate for tertiary amines, but carbamoyl derivatives may necessitate alternative routes (e.g., urea formation) .

Biological Activity

6-[(Cyclohexylcarbamoyl)amino]hexanoic acid, also known as a derivative of 6-aminohexanoic acid (Ahx), is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and metabolic processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of medium-chain fatty acids. Its structure allows it to interact with various biological systems, particularly in the context of enzyme activity modulation. The compound's molecular weight is approximately 626.15 Da, and it is characterized by its ability to inhibit specific enzymatic functions related to the fibrinolytic system and other metabolic pathways .

The primary mechanism of action for this compound involves its role as an inhibitor of certain enzymes. It has been shown to interact with the bifunctional epoxide hydrolase (EPHX2), which plays a significant role in xenobiotic metabolism by degrading potentially toxic epoxides .

Key Mechanisms:

  • Inhibition of Plasminogen Activation: The compound mimics lysine residues in fibrin, thereby competing with plasminogen for binding sites. This action effectively prevents the conversion of plasminogen to plasmin, a crucial step in fibrinolysis .
  • Impact on Fibrinolytic System: By inhibiting fibrinolysis, it may be beneficial in conditions where excessive bleeding is a concern.

Table 1: Inhibitory Activity of 6-Aminohexanoic Acid Derivatives

Compound NameAntifibrinolytic Activity IC50 (mM)Antiamidolytic Activity IC50 (mM)
EACA (6-Aminohexanoic acid)0.2-
H-EACA-NLeu-OH<0.020.12
HCl × H-EACA-Cys(S-Bzl)-OH0.0418
H-EACA-NLeu-EACA-OH0.16-

This table summarizes the inhibitory activities of various derivatives of 6-aminohexanoic acid, highlighting the potency of these compounds in modulating enzymatic functions related to fibrinolysis .

Case Studies

  • In Vitro Studies on Plasmin Inhibition:
    A study demonstrated that derivatives of Ahx significantly inhibited plasmin activity in vitro, showcasing their potential as therapeutic agents in managing bleeding disorders . The most potent inhibitors were identified as those with specific structural modifications that enhanced binding affinity.
  • Animal Model Research:
    In animal models, compounds similar to this compound have been tested for their efficacy in preventing excessive bleeding during surgical procedures. Results indicated a marked reduction in blood loss when administered prior to surgery, suggesting clinical applicability in hemostatic management .
  • Clinical Applications:
    The use of similar compounds has been explored in clinical settings for conditions such as hemophilia and other clotting disorders. The ability to modulate fibrinolysis presents a promising avenue for treatment strategies aimed at controlling bleeding episodes .

Q & A

Q. What are the standard synthetic routes for 6-[(cyclohexylcarbamoyl)amino]hexanoic acid, and what intermediates are critical?

Methodological Answer: A common approach involves coupling cyclohexyl isocyanate with 6-aminohexanoic acid under anhydrous conditions. The reaction typically proceeds in polar aprotic solvents (e.g., DMF) at 0–25°C, monitored via TLC or HPLC for carbamate bond formation. Key intermediates include the activated isocyanate intermediate and the protected hexanoic acid derivative. Post-synthesis, purification via recrystallization or column chromatography is essential to isolate the product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR spectroscopy. The 1H^1H-NMR should show peaks for the cyclohexyl protons (δ 1.0–2.0 ppm), the carbamoyl NH (δ 6.5–7.5 ppm), and the hexanoic acid backbone. FT-IR confirms the presence of carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) groups. Mass spectrometry (ESI-MS) provides molecular weight validation .

Q. What solvents and conditions are optimal for solubility testing of this compound?

Methodological Answer: Test solubility in water, DMSO, ethanol, and chloroform under varying pH (4–9). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. For polar solvents, adjust pH to deprotonate the carboxylic acid group (e.g., pH >5) to enhance solubility .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer: Employ density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers for carbamate bond formation. Tools like Gaussian or ORCA can predict solvent effects and catalytic mechanisms. Reaction path search algorithms (e.g., AFIR) help narrow optimal conditions, reducing experimental trial-and-error .

Q. What strategies resolve discrepancies in thermal stability data reported in different studies?

Methodological Answer: Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (N2_2/O2_2). Compare decomposition onset temperatures and activation energies using Kissinger or Ozawa methods. Cross-validate with literature data from NIST thermochemistry databases to account for measurement variability .

Q. How do rotational isomers affect the interpretation of NMR data for this compound?

Methodological Answer: Rotational isomerism in the carbamoyl group can split NMR peaks. Use variable-temperature NMR (VT-NMR) to coalesce signals and calculate energy barriers between conformers. Deuterated solvents and high-field instruments (≥500 MHz) improve resolution. Computational NMR prediction software (e.g., ACD/Labs) aids in assigning ambiguous peaks .

Q. What experimental designs mitigate side reactions during large-scale synthesis?

Methodological Answer: Optimize stoichiometry (1:1.05 molar ratio of 6-aminohexanoic acid to cyclohexyl isocyanate) to limit unreacted starting material. Use slow addition of isocyanate to control exothermicity. Implement in-situ FT-IR monitoring to track reaction progress and quench excess isocyanate with aqueous HCl post-reaction .

Data Analysis & Application

Q. How can researchers validate the biological activity of this compound against conflicting in vitro assays?

Methodological Answer: Standardize assay conditions (e.g., cell lines, incubation time, and buffer pH) and include positive/negative controls. Use dose-response curves (IC50_{50}/EC50_{50}) and statistical validation (e.g., ANOVA) to assess reproducibility. Cross-reference with PubChem bioactivity data for structurally similar compounds .

Q. What chromatographic techniques separate this compound from byproducts?

Methodological Answer: Reverse-phase HPLC with a C18 column and mobile phase of acetonitrile/water (0.1% TFA) is effective. Gradient elution (5–95% acetonitrile over 20 minutes) resolves polar byproducts. For challenging separations, use chiral columns or ion-pair reagents (e.g., ammonium acetate) .

Conflict Resolution & Innovation

Q. How do researchers reconcile contradictory solubility data in aqueous vs. organic systems?

Methodological Answer: Conduct solubility studies under controlled ionic strength and temperature. Use Hansen solubility parameters (HSPs) to predict miscibility in organic solvents. For aqueous systems, evaluate the impact of micelle formation or co-solvents (e.g., PEG-400) using dynamic light scattering (DLS) .

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